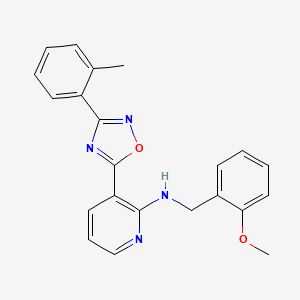
N-(2-methoxybenzyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has been extensively studied for its potential use in scientific research applications. The compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, it is believed to work by binding to specific targets in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the formation of Aβ aggregates, leading to a potential therapeutic effect for Alzheimer's disease. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been shown to protect dopaminergic neurons from oxidative stress, potentially offering a therapeutic effect for Parkinson's disease.
実験室実験の利点と制限
One of the primary advantages of using N-(2-methoxybenzyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its high purity and yield. The synthesis method has been optimized, resulting in a high-quality compound that can be used in various scientific research applications. However, one of the limitations of using the compound is its potential toxicity. Further studies are needed to determine the safety of the compound for use in vivo.
将来の方向性
There are several future directions for research on N-(2-methoxybenzyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One area of research is the potential use of the compound as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the safety and efficacy of the compound in vivo.
Another area of research is the potential use of the compound as an anti-cancer agent. Further studies are needed to determine the mechanism of action of the compound and its potential use in vivo.
Overall, this compound is a promising compound for scientific research applications. Its high purity and yield, along with its various biochemical and physiological effects, make it a useful tool for studying Alzheimer's disease, Parkinson's disease, and cancer. Further studies are needed to determine the safety and efficacy of the compound in vivo and to explore its potential use in other scientific research applications.
合成法
The synthesis of N-(2-methoxybenzyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves the reaction of 2-amino-3-picoline with o-tolyl isocyanate and 2-methoxybenzyl bromide in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This synthesis method has been optimized and extensively studied, resulting in a high yield and purity of the compound.
科学的研究の応用
N-(2-methoxybenzyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been used in various scientific research applications. One of the primary uses of the compound is as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates. Aβ aggregates are associated with Alzheimer's disease, and the compound has been shown to selectively bind to Aβ aggregates, making it a useful tool for studying the disease.
The compound has also been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, the compound has been used as a potential therapeutic agent for Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-8-3-5-10-17(15)21-25-22(28-26-21)18-11-7-13-23-20(18)24-14-16-9-4-6-12-19(16)27-2/h3-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJJIUQHKMHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7708075.png)
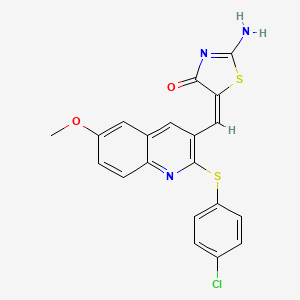
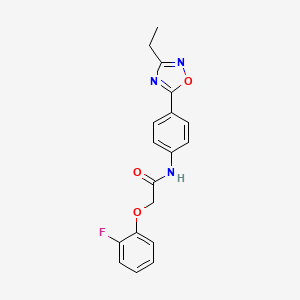

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7708089.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7708091.png)

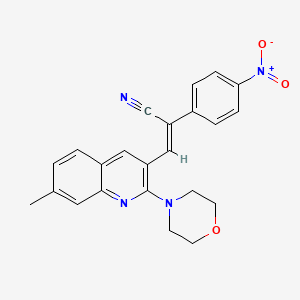
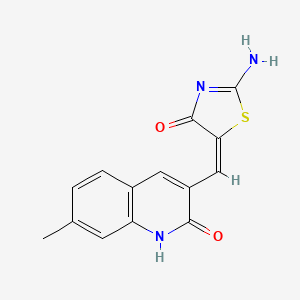
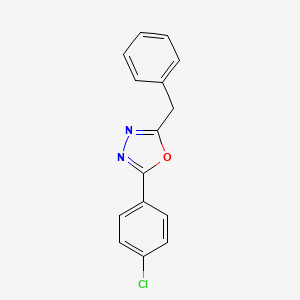
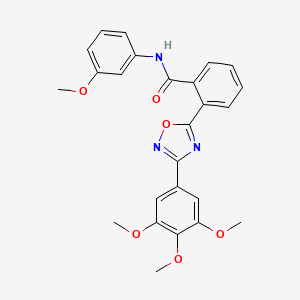
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7708132.png)
